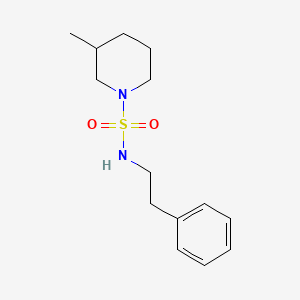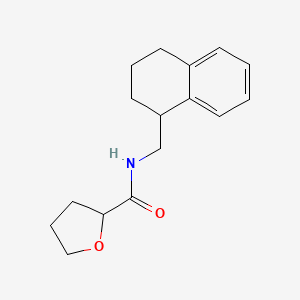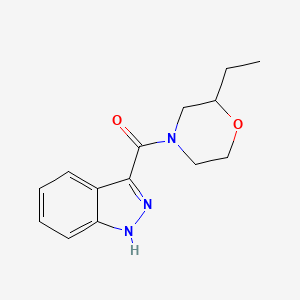
N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide, also known as CEC, is a chemical compound that belongs to the family of morpholine derivatives. CEC has been widely used in scientific research due to its unique chemical structure and potential applications in various fields.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes or ion channels involved in various biological processes. For example, N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the activity of HIV reverse transcriptase by binding to the enzyme's active site and preventing the synthesis of viral DNA. Similarly, N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the activity of voltage-gated potassium channels by blocking the flow of potassium ions across the cell membrane.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. For example, N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and increasing the production of reactive oxygen species. N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has also been shown to inhibit the release of insulin from pancreatic beta cells by blocking the activity of voltage-gated potassium channels. Furthermore, N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been shown to modulate the activity of the endocannabinoid system in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
实验室实验的优点和局限性
N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has also been shown to have low toxicity and is well tolerated by cells and animals. However, one limitation of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide is that it is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide. One area of interest is the development of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide-based drugs for the treatment of HIV and cancer. Another area of interest is the investigation of the role of voltage-gated potassium channels in the regulation of insulin secretion and the potential use of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide as a tool to study this process. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide and its potential applications in various biological processes.
合成方法
The synthesis of N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide involves the reaction of 3-chloroaniline and 2-ethylmorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide as a white solid with a melting point of 107-109°C.
科学研究应用
N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase and has been used in the development of anti-HIV drugs. N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and has been studied as a potential anticancer agent. Furthermore, N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been used to study the role of voltage-gated potassium channels in the regulation of insulin secretion and as a tool to investigate the function of the endocannabinoid system in the brain.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-12-9-16(6-7-18-12)13(17)15-11-5-3-4-10(14)8-11/h3-5,8,12H,2,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRYQTROEDNRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)



![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)
![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)



